Lipophilicity (XLogP) Advantage Over Analogs
The target compound exhibits an XLogP3 of 0.9, which is 0.7 units higher than the non-fluorinated analog 6-methylpyrimidin-4-amine (XLogP3 = 0.2) and 0.2 units higher than the regioisomer 6-(trifluoromethyl)pyrimidin-4-amine (XLogP3 = 0.7) [1][2][3]. This difference quantifies the additive contribution of the CF3 and C6-methyl groups to overall lipophilicity, a critical determinant of passive membrane permeability and intestinal absorption in drug candidates [4].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 6-Methylpyrimidin-4-amine (0.2); 6-(Trifluoromethyl)pyrimidin-4-amine (0.7) |
| Quantified Difference | +0.7 vs. non-fluorinated; +0.2 vs. regioisomer |
| Conditions | XLogP3 calculation per PubChem 2025.04.14 release |
Why This Matters
Selecting a building block with precisely controlled lipophilicity is essential for balancing solubility and permeability in early-stage drug design; even a ΔXLogP of 0.2 can alter predicted oral bioavailability.
- [1] PubChem Compound Summary for CID 244182, 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. Computed Properties: XLogP3-AA. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 572852, 6-Methylpyrimidin-4-amine. Computed Properties: XLogP3. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 22385756, 6-(Trifluoromethyl)pyrimidin-4-amine. Computed Properties: XLogP3. National Center for Biotechnology Information (2025). View Source
- [4] The Impact of Trifluoromethyl Groups in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. (2025). View Source
